GW813893

Description

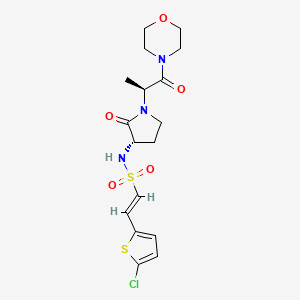

Structure

2D Structure

3D Structure

Properties

CAS No. |

478644-12-1 |

|---|---|

Molecular Formula |

C17H22ClN3O5S2 |

Molecular Weight |

448.0 g/mol |

IUPAC Name |

(E)-2-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-morpholin-4-yl-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]ethenesulfonamide |

InChI |

InChI=1S/C17H22ClN3O5S2/c1-12(16(22)20-7-9-26-10-8-20)21-6-4-14(17(21)23)19-28(24,25)11-5-13-2-3-15(18)27-13/h2-3,5,11-12,14,19H,4,6-10H2,1H3/b11-5+/t12-,14-/m0/s1 |

InChI Key |

ACEFOQMQINFMRW-DYCFVMESSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCOCC1)N2CC[C@@H](C2=O)NS(=O)(=O)/C=C/C3=CC=C(S3)Cl |

Canonical SMILES |

CC(C(=O)N1CCOCC1)N2CCC(C2=O)NS(=O)(=O)C=CC3=CC=C(S3)Cl |

Appearance |

Solid powder |

Other CAS No. |

478644-12-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide GW 813893 GW-813893 GW813893 |

Origin of Product |

United States |

Foundational & Exploratory

GW813893: A Technical Guide to its Mechanism of Action as a Direct Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW813893 is a potent, orally active, and selective small-molecule inhibitor of Coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects on blood coagulation. The information presented is collated from preclinical studies and is intended to provide a technical resource for researchers and professionals in the field of antithrombotic drug development.

Core Mechanism of Action: Direct Inhibition of Factor Xa

This compound functions as a direct, active-site-directed inhibitor of Factor Xa.[1] By binding to the active site of FXa, it effectively blocks the enzyme's ability to cleave its substrate, prothrombin, thereby preventing the generation of thrombin. Thrombin is the final effector protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. The inhibitory action of this compound on FXa disrupts the common pathway of the coagulation cascade, leading to a potent anticoagulant effect.

Quantitative Inhibitory Activity and Selectivity

In vitro studies have demonstrated the high affinity and selectivity of this compound for Factor Xa. The following table summarizes the key quantitative data on its inhibitory potential.

| Target Enzyme/Complex | Parameter | Value (nM) |

| Factor Xa | Ki | 4.0 |

| Prothrombinase | Ki | 9.7 |

| Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme. |

This compound has been shown to be highly selective for Factor Xa, with over 90-fold greater selectivity against a wide range of other related and unrelated enzymes and receptors.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent.

Impact on Blood Coagulation Parameters

The inhibitory effect of this compound on Factor Xa translates to a measurable anticoagulant effect in plasma-based clotting assays. These assays, which simulate the coagulation process in vitro, are essential for characterizing the anticoagulant potential of new chemical entities.

| Assay | Effect of this compound |

| Prothrombin Time (PT) | Prolongation |

| Activated Partial Thromboplastin Time (aPTT) | Prolongation |

The prolongation of both PT and aPTT is consistent with the inhibition of a factor in the common pathway of the coagulation cascade.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro experiments used to characterize the mechanism of action of this compound, based on standard methodologies in the field.

Factor Xa Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified human Factor Xa.

-

Principle: This is typically a chromogenic assay. In the absence of an inhibitor, Factor Xa cleaves a synthetic chromogenic substrate, releasing a colored product that can be measured spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.

-

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

This compound at various concentrations

-

Microplate reader

-

-

Procedure:

-

A solution of purified human Factor Xa is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor binding.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of color development is monitored kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The data are fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the IC50 (concentration of inhibitor that causes 50% inhibition).

-

The Ki is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

-

Prothrombinase Inhibition Assay

-

Objective: To assess the inhibitory activity of this compound against Factor Xa within the prothrombinase complex.

-

Principle: The prothrombinase complex consists of Factor Xa, Factor Va, calcium ions, and phospholipids. This complex is responsible for the rapid conversion of prothrombin to thrombin. The assay measures the generation of thrombin, often using a thrombin-specific chromogenic substrate.

-

Materials:

-

Purified human Factor Xa

-

Purified human Factor Va

-

Phospholipid vesicles

-

Calcium chloride

-

Prothrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Assay buffer

-

This compound at various concentrations

-

-

Procedure:

-

The prothrombinase complex is assembled by incubating Factor Xa, Factor Va, phospholipid vesicles, and calcium chloride in the assay buffer.

-

Varying concentrations of this compound are added to the assembled complex and incubated.

-

The reaction is initiated by the addition of prothrombin.

-

After a specific incubation time, the amount of thrombin generated is quantified by adding a thrombin-specific chromogenic substrate and measuring the rate of color development.

-

The IC50 and subsequently the Ki are determined as described for the Factor Xa inhibition assay.

-

Plasma Clotting Assays (Prothrombin Time and Activated Partial Thromboplastin Time)

-

Objective: To evaluate the anticoagulant effect of this compound in human plasma.

-

Principle: These are clot-based assays performed on a coagulometer. They measure the time it takes for plasma to clot after the addition of specific reagents that trigger either the extrinsic (PT) or intrinsic (aPTT) pathway.

-

Materials:

-

Citrated human plasma

-

This compound at various concentrations

-

PT reagent (contains tissue factor and calcium)

-

aPTT reagent (contains a contact activator and phospholipids)

-

Calcium chloride solution

-

Coagulometer

-

-

Procedure:

-

Citrated human plasma is incubated with varying concentrations of this compound.

-

For PT: The PT reagent is added to the plasma-inhibitor mixture, and the time to clot formation is measured by the coagulometer.

-

For aPTT: The aPTT reagent is added to the plasma-inhibitor mixture and incubated. Calcium chloride is then added to initiate clotting, and the time to clot formation is measured.

-

The clotting times are recorded, and the concentration of this compound required to double the clotting time is often determined as a measure of its anticoagulant potency.

-

Conclusion

This compound is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized through a series of in vitro and in vivo studies. By directly targeting a key enzyme in the common pathway of the coagulation cascade, this compound demonstrates significant anticoagulant properties. The data presented in this technical guide provide a foundational understanding of its pharmacological profile for professionals engaged in the research and development of novel antithrombotic therapies.

References

The ALK5 Inhibitor GW813893 (GW788388): A Technical Guide

An In-depth Examination of the Potent and Selective TGF-β Type I Receptor Kinase Inhibitor for Fibrosis Research

This technical guide provides a comprehensive overview of the small molecule inhibitor commonly known as GW788388, which has been identified in some literature as GW813893. For clarity and consistency with the majority of scientific publications, this guide will refer to the compound as GW788388. This potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor (ALK5) has emerged as a critical tool in the study of fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and key quantitative data.

Chemical Structure and Properties

GW788388, with the systematic IUPAC name 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide, is a well-characterized synthetic compound. Its chemical identity has been confirmed across multiple databases and scientific publications.

| Property | Value | Reference |

| IUPAC Name | 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide | [1] |

| Synonyms | This compound, GW-788388 | [2] |

| CAS Number | 452342-67-5 | [1][3] |

| Molecular Formula | C25H23N5O2 | [1] |

| Molecular Weight | 425.48 g/mol | [1] |

| SMILES | C1COCCC1NC(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 | [1] |

| InChI | InChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31) | [1] |

It is important to note that the identifier "this compound" has also been associated with a different compound, a Factor Xa inhibitor with CAS number 478644-12-1. This guide focuses exclusively on the ALK5 inhibitor (CAS 452342-67-5).

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

GW788388 exerts its biological effects by selectively inhibiting the kinase activity of ALK5, a key receptor in the TGF-β signaling pathway. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions such as fibrosis, the TGF-β pathway becomes dysregulated, leading to excessive ECM deposition and tissue scarring.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for ECM proteins like collagen.[4]

GW788388 acts as an ATP-competitive inhibitor of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade that leads to fibrotic gene expression.[5]

Quantitative Data

The following tables summarize the key quantitative data for GW788388 from various in vitro and in vivo studies.

In Vitro Activity

| Assay | Description | IC50 | Reference |

| ALK5 Kinase Assay | Inhibition of ALK5 kinase activity in a cell-free assay. | 18 nM | [6] |

| TGF-β Cellular Assay | Inhibition of TGF-β-induced cellular responses. | 93 nM | [6] |

In Vivo Efficacy

| Animal Model | Disease | Dosage | Key Findings | Reference |

| Puromycin Aminonucleoside (PAN) Nephropathy in Rats | Renal Fibrosis | 10 mg/kg, once daily (oral) | Significantly reduced collagen IA1 mRNA expression. | [1] |

| Unilateral Ureteral Obstruction (UUO) in Mice | Renal Fibrosis | Not specified | Attenuated renal fibrosis. | [5] |

| db/db Mice | Diabetic Nephropathy | 5 weeks (oral) | Significantly reduced renal fibrosis and decreased mRNA levels of key ECM mediators. | [5] |

| Acetaminophen-induced Liver Injury in Mice | Liver Fibrosis | Pre-treatment | Reduced hepatocyte cell death and stimulated regeneration. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the literature for evaluating the efficacy of GW788388.

In Vitro: TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT)

This protocol describes the induction of EMT in epithelial cells using TGF-β and its inhibition by GW788388.

Materials:

-

Epithelial cell line (e.g., NMuMG, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human TGF-β1

-

GW788388 (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Seeding: Plate epithelial cells in appropriate culture vessels and grow to 70-80% confluency.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours.

-

Pre-treatment: Add GW788388 at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the cells and incubate for 1 hour.

-

EMT Induction: Add TGF-β1 (e.g., 5 ng/mL) to the culture medium.

-

Incubation: Incubate the cells for 48-72 hours.

-

Analysis:

-

Morphology: Observe and document changes in cell morphology using light microscopy. Epithelial cells will lose their cobblestone-like appearance and adopt a more elongated, mesenchymal phenotype.

-

Western Blot: Lyse the cells and perform Western blot analysis for EMT markers. A decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker N-cadherin, along with inhibition of Smad2 phosphorylation, are expected with GW788388 treatment.

-

qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of genes associated with EMT.

-

In Vivo: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a widely used and robust method to induce renal fibrosis in rodents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Surgical silk (e.g., 4-0)

-

Analgesics (e.g., buprenorphine)

-

GW788388 formulation for oral gavage

-

Vehicle control

-

Reagents for tissue fixation, processing, and analysis

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and place it in a prone position. Make a small flank incision to expose the left kidney. Carefully isolate the ureter and ligate it at two points using 4-0 silk suture.[3]

-

Wound Closure: Close the muscle and skin layers with sutures.

-

Post-operative Care: Administer analgesics as per institutional guidelines.

-

Treatment: Administer GW788388 or vehicle control daily via oral gavage.

-

Euthanasia and Tissue Collection: At the desired endpoint (e.g., 7, 14, or 21 days post-surgery), euthanize the animals and perfuse with PBS. Harvest both the obstructed and contralateral kidneys.

-

Analysis:

-

Histology: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.

-

Immunohistochemistry: Perform immunohistochemical staining for fibrotic markers such as Collagen I and α-smooth muscle actin (α-SMA).

-

Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA or protein extraction to perform qPCR or Western blot analysis for fibrotic gene and protein expression.

-

Western Blot for Phosphorylated Smad2

This protocol outlines the detection of phosphorylated Smad2 (p-Smad2), a key downstream target of ALK5, in cell lysates.

Materials:

-

Cell lysates from TGF-β-treated cells (with or without GW788388)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against p-Smad2 (Ser465/467)

-

Primary antibody against total Smad2/3 (for loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Smad2/3 to confirm equal protein loading.

Conclusion

GW788388 is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in fibrosis and other related pathologies. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the mechanisms of fibrotic diseases and the development of novel anti-fibrotic therapies. As with any experimental work, it is crucial to optimize these protocols for specific cell types, animal models, and laboratory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. jove.com [jove.com]

- 3. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 4. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome [bio-protocol.org]

- 5. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KoreaMed [koreamed.org]

- 7. TGF-beta-induced epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GW813893: A Potent and Orally Bioavailable Factor Xa Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2023

Abstract

This technical guide details the discovery and synthesis of GW813893, a potent and selective inhibitor of coagulation Factor Xa, developed by GlaxoSmithKline. This compound, identified as a promising candidate for oral anticoagulant therapy, emerged from a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. This document provides a comprehensive overview of its discovery, detailed synthetic protocols, extensive quantitative biological data, and a visualization of its mechanism of action within the coagulation cascade. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the field of anticoagulant drug discovery and development.

Introduction

The inhibition of Factor Xa (fXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, represents a key strategy for the development of novel anticoagulants. Orally bioavailable, direct fXa inhibitors have been sought after to overcome the limitations of traditional therapies such as warfarin and heparin. In this context, researchers at GlaxoSmithKline undertook the design and synthesis of a novel series of pyrrolidin-2-one-based fXa inhibitors, leading to the discovery of this compound (compound 1f in the primary literature).[1] This compound demonstrated potent fXa inhibition, high selectivity, and favorable pharmacokinetic properties in preclinical studies, positioning it as a significant lead in the pursuit of a new generation of oral anticoagulants.[1][2]

Discovery and Rationale

The development of this compound was the culmination of a systematic structure-activity relationship (SAR) study focused on a series of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides. The core scaffold was designed to interact with the active site of fXa, with specific modifications aimed at optimizing binding affinity, selectivity, and pharmacokinetic parameters. The key structural features of this series include a central pyrrolidin-2-one ring, a sulfonamide linker, and a variable P1 group designed to bind in the S1 primary specificity pocket of the fXa enzyme. This compound, with its specific combination of substituents, was identified as the most promising candidate for further development due to its potent inhibitory activity and excellent oral bioavailability in both rat and dog models.[1][2]

Quantitative Data

The biological activity and pharmacokinetic properties of this compound and related compounds were extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Biological Activity of this compound (1f) [1][2]

| Parameter | Value |

| fXa Ki (nM) | 4 |

| Trypsin Ki (nM) | >1000 |

| Plasmin Ki (nM) | >1000 |

| Thrombin Ki (nM) | >1000 |

| Kallikrein Ki (nM) | >1000 |

Table 2: In Vivo Pharmacokinetic Profile of this compound (1f) [2]

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-life (h) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | Oral | - | 75 | 0.7 | 8.0 | 0.29 |

| Dog | Oral | - | 53 | 1.2 | 4.6 | 0.42 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of this compound (Compound 1f)

The synthesis of N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-5-chlorothiophene-2-sulfonamide (this compound) was accomplished through a multi-step sequence. The general scheme for the synthesis of the N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamide series is outlined below.

General Synthetic Scheme:

-

Step 1: Synthesis of the Pyrrolidinone Core. The synthesis commenced with the appropriate starting materials to construct the chiral 3-aminopyrrolidin-2-one scaffold.

-

Step 2: Sulfonylation. The amino group of the pyrrolidinone core was reacted with a desired sulfonyl chloride (in the case of this compound, 5-chlorothiophene-2-sulfonyl chloride) in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature.

-

Step 3: Alkylation. The resulting sulfonamide was then alkylated on the pyrrolidinone nitrogen with a chiral N-protected α-amino acid derivative.

-

Step 4: Amide Coupling. Following deprotection, the resulting carboxylic acid was coupled with morpholine using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base) to yield the final product.

-

Purification: The final compound was purified by column chromatography on silica gel. The structure and purity were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Factor Xa Inhibition Assay

The potency of this compound against human Factor Xa was determined using a chromogenic assay.

-

Materials: Human Factor Xa, chromogenic substrate specific for Factor Xa (e.g., S-2222), Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂, and the test compound (this compound).

-

Procedure:

-

A solution of human Factor Xa in Tris-HCl buffer was incubated with varying concentrations of this compound for a specified period at 37 °C.

-

The chromogenic substrate was then added to the mixture.

-

The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Selectivity Assays

The selectivity of this compound was assessed by measuring its inhibitory activity against other serine proteases such as trypsin, plasmin, thrombin, and kallikrein using similar chromogenic assays with their respective specific substrates.

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in male Sprague-Dawley rats and Beagle dogs.

-

Administration: A single oral dose of this compound was administered.

-

Blood Sampling: Blood samples were collected at various time points post-dosing.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including bioavailability, half-life, plasma clearance, and volume of distribution, were calculated using standard non-compartmental analysis.

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of Factor Xa, meaning it binds directly to the active site of the enzyme and blocks its activity without requiring a cofactor like antithrombin. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is a crucial enzyme that catalyzes the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. The inhibition of this process ultimately leads to an anticoagulant effect.

Caption: Inhibition of the Coagulation Cascade by this compound.

The diagram above illustrates the central role of Factor Xa in the coagulation cascade and the mechanism by which this compound exerts its anticoagulant effect.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of Factor Xa that emerged from a well-designed medicinal chemistry program. The comprehensive data presented in this guide underscore its potential as a therapeutic agent for the prevention and treatment of thromboembolic disorders. The detailed synthetic and analytical protocols provided herein offer a valuable resource for researchers in the field of anticoagulant drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.

References

GW813893: A Technical Guide to a Potent and Selective Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GW813893, a novel, orally active, and direct inhibitor of Factor Xa (FXa). This document collates available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of anticoagulation.

Core Compound Profile

This compound is a small molecule, active-site directed inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Its development was aimed at creating an effective oral antithrombotic agent. Preclinical studies have demonstrated its potency, selectivity, and efficacy in various in vitro and in vivo models of thrombosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the efficacy and selectivity of this compound.

Table 1: In Vitro Inhibition Data [1][2]

| Parameter | Target | Value | Notes |

| Ki | Factor Xa | 4.0 nM | Represents the inhibition constant against isolated Factor Xa. |

| Ki | Prothrombinase | 9.7 nM | Represents the inhibition constant against Factor Xa within the prothrombinase complex. |

| Selectivity | Various Enzymes | >90-fold | This compound was tested against a panel of related and unrelated enzymes and showed high selectivity for Factor Xa. |

Table 2: In Vivo Antithrombotic Efficacy [1]

| Animal Model | Thrombosis Model | Key Findings |

| Rat | Inferior Vena Cava | Concentration-dependent suppression of thrombotic activity. |

| Rat | Carotid Artery | Concentration-dependent suppression of thrombotic activity. |

| Rabbit | Jugular Vein | Concentration-dependent suppression of thrombotic activity. |

Mechanism of Action: The Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade that leads to the formation of a fibrin clot. By directly binding to the active site of Factor Xa, this compound effectively blocks this conversion, thereby inhibiting thrombin generation and subsequent clot formation.

Experimental Protocols

The following sections detail the general methodologies for key experiments used in the characterization of Factor Xa inhibitors like this compound.

In Vitro Factor Xa Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound against purified Factor Xa.

Objective: To determine the IC50 and/or Ki of this compound for Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A chromogenic substrate, which releases a colored product when cleaved by Factor Xa, is used. The reduction in color development is proportional to the inhibitory activity of the compound.[3]

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl with salts and a carrier protein)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Add a solution of human Factor Xa to the wells of a microplate.

-

Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Michaelis-Menten equation.

Prothrombin Time (PT) Assay

This plasma-based clotting assay assesses the integrity of the extrinsic and common pathways of coagulation.

Objective: To evaluate the effect of this compound on plasma clotting time initiated via the extrinsic pathway.

Principle: The time to clot formation is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.[4][5] A prolongation of the PT indicates inhibition of factors in the extrinsic or common pathways.

Materials:

-

Citrated human plasma

-

Thromboplastin reagent

-

Calcium chloride solution

-

Test compound (this compound) at various concentrations

-

Coagulometer or a water bath and stopwatch

Procedure:

-

Pre-warm the citrated plasma samples containing different concentrations of this compound to 37°C.

-

Add the thromboplastin reagent to the plasma and incubate.

-

Initiate clotting by adding a pre-warmed calcium chloride solution.

-

Measure the time until a fibrin clot is formed.

-

Compare the clotting times of samples with this compound to a vehicle control.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay evaluates the intrinsic and common pathways of coagulation.

Objective: To assess the effect of this compound on plasma clotting time initiated via the intrinsic pathway.

Principle: The clotting time is measured after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to citrated plasma.[6][7] Prolongation of the aPTT suggests inhibition of factors in the intrinsic or common pathways.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

Test compound (this compound) at various concentrations

-

Coagulometer or a water bath and stopwatch

Procedure:

-

Incubate citrated plasma samples with different concentrations of this compound and the aPTT reagent at 37°C.

-

Initiate clotting by adding a pre-warmed calcium chloride solution.

-

Record the time required for clot formation.

-

Analyze the data by comparing the clotting times of treated samples to a control.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a novel Factor Xa inhibitor.

Conclusion

The available data on this compound demonstrate that it is a potent, selective, and orally active inhibitor of Factor Xa.[1][2] Its preclinical profile suggests a robust antithrombotic potential with a favorable safety margin regarding bleeding risk.[1][2] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation anticoagulants. Further studies, including clinical trials, would be necessary to fully elucidate its therapeutic potential in humans.

References

- 1. Antithrombotic potential of this compound: a novel, orally active, active-site directed factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]

- 3. List of Factor Xa inhibitors - Drugs.com [drugs.com]

- 4. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]

- 5. Optimization of a tail vein transection bleeding model in hemophilia A rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rivaroxaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Basic Pharmacological Profile of GW813893

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW813893 is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This technical guide provides a comprehensive overview of the fundamental pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo antithrombotic activity, and selectivity profile. Detailed experimental methodologies for the key assays used in its characterization are provided, along with quantitative data presented in a clear, tabular format. Visual representations of the coagulation cascade and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction

Thrombotic disorders, including venous thromboembolism and arterial thrombosis, are major causes of morbidity and mortality worldwide. Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade, has emerged as a key target for the development of novel anticoagulants. This compound, also known as PD005390, is a dipeptide-based, active-site directed inhibitor of FXa that has been investigated for its potential as an antithrombotic agent. This document outlines the core pharmacological characteristics of this compound, providing essential data and methodologies for researchers in the field of thrombosis and hemostasis.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity.[1] Factor Xa is the component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the final enzyme in the coagulation cascade that cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting Factor Xa, this compound effectively blocks the amplification of the coagulation cascade and subsequent thrombus formation.

Signaling Pathway Diagram

Caption: The Coagulation Cascade and the Site of Action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Target | Value (Ki) |

| Inhibition Constant | Factor Xa | 4.0 nM[1][2] |

| Inhibition Constant | Prothrombinase | 9.7 nM[1][2] |

Table 2: In Vitro Selectivity of this compound

| Enzyme/Receptor | Selectivity Fold vs. Factor Xa |

| Broad panel of related and unrelated enzymes and receptors | > 90-fold[1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of this compound.

In Vitro Assays

Objective: To determine the inhibitory potency (Ki) of this compound against purified human Factor Xa.

Principle: This assay measures the residual activity of Factor Xa after incubation with the inhibitor. The enzymatic activity is quantified by the cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reagents: Purified human Factor Xa, chromogenic Factor Xa substrate (e.g., S-2222), assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG 8000), this compound at various concentrations.

-

Procedure: a. In a 96-well microplate, add assay buffer, followed by a solution of this compound at the desired final concentrations. b. Add purified human Factor Xa to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate. d. Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Objective: To assess the inhibitory activity of this compound against Factor Xa within the prothrombinase complex.

Principle: The prothrombinase complex consists of Factor Xa, Factor Va, calcium ions, and phospholipids. This assay measures the ability of this compound to inhibit the conversion of prothrombin to thrombin by the assembled prothrombinase complex. The generated thrombin activity is then measured using a thrombin-specific chromogenic substrate.

Protocol:

-

Reagents: Purified human Factor Xa, Factor Va, prothrombin, phospholipids (e.g., phosphatidylcholine/phosphatidylserine vesicles), calcium chloride, thrombin-specific chromogenic substrate (e.g., S-2238), assay buffer, this compound at various concentrations.

-

Procedure: a. In a 96-well microplate, assemble the prothrombinase complex by incubating Factor Xa, Factor Va, phospholipids, and calcium chloride in assay buffer. b. Add this compound at various concentrations to the pre-formed prothrombinase complex and incubate. c. Add prothrombin to initiate the reaction. d. After a specific incubation period, stop the reaction and measure the amount of thrombin generated by adding a chromogenic thrombin substrate. e. Monitor the change in absorbance at 405 nm.

-

Data Analysis: The Ki value is determined by analyzing the inhibition of thrombin generation at different concentrations of this compound.

Experimental Workflow: In Vitro Assays

Caption: Workflow for In Vitro Inhibition Assays.

In Vivo Models

Objective: To evaluate the antithrombotic efficacy of orally administered this compound in a model of venous thrombosis.

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. Anesthetize the rats (e.g., with isoflurane). b. Perform a midline laparotomy to expose the inferior vena cava. c. Ligate all side branches of the IVC between the renal veins and the iliac bifurcation. d. Induce venous stasis by placing a ligature around the IVC. e. Administer this compound or vehicle orally at various doses prior to the surgical procedure. f. After a set period of stasis (e.g., 2 hours), harvest the IVC segment and isolate the thrombus.

-

Endpoint: The primary endpoint is the weight of the thrombus. A dose-dependent reduction in thrombus weight indicates antithrombotic efficacy.

Objective: To assess the efficacy of this compound in a model of arterial thrombosis.

Protocol:

-

Animals: Male Wistar rats.

-

Procedure: a. Anesthetize the rats and expose the common carotid artery. b. Induce endothelial injury, for example, by applying a filter paper saturated with ferric chloride (FeCl3) to the adventitial surface of the artery for a defined period. c. Monitor blood flow using a Doppler flow probe. d. Administer this compound or vehicle orally prior to the injury.

-

Endpoint: The primary endpoint is the time to occlusion of the carotid artery. An increase in the time to occlusion or prevention of occlusion indicates antithrombotic activity.

Objective: To confirm the antithrombotic efficacy of this compound in a non-rodent species.

Protocol:

-

Animals: New Zealand White rabbits.

-

Procedure: a. Anesthetize the rabbits. b. Isolate a segment of the jugular vein. c. Induce thrombosis by a combination of stasis (using vessel loops) and endothelial damage (e.g., by injection of a thrombogenic agent or mechanical injury). d. Administer this compound or vehicle orally prior to the procedure. e. After a defined period, harvest the jugular vein segment and weigh the thrombus.

-

Endpoint: Thrombus weight.

Objective: To evaluate the potential bleeding risk associated with this compound.

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. Administer this compound or vehicle orally at various doses. b. After a specified time, anesthetize the rat and transect the tail at a standardized diameter (e.g., 3 mm from the tip). c. Immerse the tail in warm saline (37°C) and measure the time until bleeding ceases.

-

Endpoint: Bleeding time. A significant prolongation of bleeding time compared to the vehicle control indicates a potential bleeding liability.

Experimental Workflow: In Vivo Models

Caption: Workflow for In Vivo Antithrombotic and Bleeding Models.

Conclusion

This compound is a potent and selective inhibitor of Factor Xa with demonstrated oral activity in preclinical models of both venous and arterial thrombosis. Its high selectivity for Factor Xa suggests a favorable safety profile with a reduced risk of off-target effects. The data and methodologies presented in this technical guide provide a solid foundation for further investigation and development of this compound and other direct Factor Xa inhibitors as novel antithrombotic therapies.

References

Understanding the Selectivity of GW813893: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GW813893, a potent, orally active, and direct inhibitor of Coagulation Factor Xa. The information is curated for professionals in drug discovery and development, offering a centralized resource for understanding its mechanism of action and selectivity.

Executive Summary

This compound is a small molecule inhibitor that targets Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] It demonstrates high affinity for FXa and the prothrombinase complex.[1] The compound exhibits a favorable selectivity profile, being significantly more potent against Factor Xa compared to other tested enzymes.[1] This document summarizes the available quantitative data on its inhibitory activity, details relevant experimental methodologies, and visualizes its place in the coagulation signaling pathway.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against its primary target, Factor Xa, and the prothrombinase complex. The inhibition constant (Kᵢ) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating greater potency.

| Target | Kᵢ (nM) |

| Factor Xa | 4.0[1] |

| Prothrombinase | 9.7[1] |

Selectivity Profile:

This compound has been reported to be more than 90-fold selective for Factor Xa over a broad panel of related and unrelated enzymes and receptors.[1] However, the specific constituents of this screening panel are not detailed in the available public literature.

Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that occupies a pivotal position in the coagulation cascade. Factor Xa is the first enzyme in the common pathway of coagulation, where the intrinsic and extrinsic pathways converge. Its inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby blocking the downstream formation of fibrin from fibrinogen, which is essential for clot formation.

Experimental Protocols

While the specific protocol for this compound is not publicly detailed, the following are representative methodologies for assessing Factor Xa inhibition. These assays are commonly used in drug discovery to determine the potency of inhibitors.

Colorimetric Factor Xa Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of Factor Xa on a chromogenic substrate.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Dilute human Factor Xa to a working concentration (e.g., 0.5-1 nM) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂).

-

Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration might be 1 µM.

-

Prepare a solution of a chromogenic p-nitroanilide substrate specific for Factor Xa (e.g., S-2222) in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the diluted Factor Xa enzyme.

-

Add the various concentrations of this compound or a vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.

-

Fluorometric Factor Xa Inhibition Assay

This method offers higher sensitivity compared to colorimetric assays and is based on the cleavage of a fluorogenic substrate by Factor Xa.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Similar to the colorimetric assay, prepare working solutions of Factor Xa and serial dilutions of this compound.

-

Prepare a solution of a fluorogenic substrate for Factor Xa (e.g., a substrate that releases AMC - 7-amino-4-methylcoumarin - upon cleavage).

-

-

Assay Procedure:

-

The initial steps of adding the enzyme and inhibitor to the microplate and pre-incubation are the same as in the colorimetric assay.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The plate is incubated at 37°C.

-

-

Data Acquisition and Analysis:

-

Fluorescence is measured kinetically or at a fixed endpoint using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).

-

Data analysis to determine IC₅₀ and Kᵢ values follows the same principles as the colorimetric assay.

-

Conclusion

This compound is a highly potent and selective inhibitor of Factor Xa. Its mechanism of action is well-defined within the coagulation cascade, making it a targeted therapeutic agent. The quantitative data available demonstrates its high affinity for Factor Xa. While the full selectivity panel is not publicly disclosed, the reported >90-fold selectivity suggests a favorable safety profile with a reduced likelihood of off-target effects. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds in the field of anticoagulant drug discovery.

References

In-Depth Technical Guide: Target Engagement of GW813893

A Note to the Reader: Despite a comprehensive search of scientific literature and databases, specific quantitative data and detailed experimental protocols for GW813893 target engagement studies are not publicly available. This compound is identified as a direct inhibitor of Coagulation Factor Xa (FXa).[1] In the absence of specific data for this compound, this guide will provide a representative overview of the target engagement studies for direct Factor Xa inhibitors as a class. The methodologies, data, and visualizations presented are based on established practices for this therapeutic category and serve as an illustrative framework for how a compound like this compound would be characterized.

Introduction to Direct Factor Xa Inhibitors

Direct Factor Xa inhibitors are a class of anticoagulant medications that play a crucial role in the prevention and treatment of thromboembolic diseases. They function by directly binding to and inhibiting the activity of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The target engagement of these inhibitors is a key determinant of their efficacy and safety profile.

Mechanism of Action and Signaling Pathway

Direct Factor Xa inhibitors exert their effect by binding to the active site of Factor Xa, preventing its interaction with its substrate, prothrombin. This action occurs in both the intrinsic and extrinsic pathways of the coagulation cascade.

Quantitative Analysis of Target Engagement

The potency and efficacy of direct Factor Xa inhibitors are quantified through various in vitro assays. The following table summarizes representative data for a hypothetical direct Factor Xa inhibitor.

| Parameter | Description | Typical Value Range |

| Ki (FXa) | Inhibitor constant for Factor Xa, indicating binding affinity. | 0.1 - 10 nM |

| IC50 (FXa) | Half-maximal inhibitory concentration against Factor Xa activity. | 0.5 - 50 nM |

| Selectivity | Ratio of IC50 for other proteases (e.g., Thrombin) to IC50 for FXa. | >1000-fold |

| PT Assay (EC2x) | Concentration required to double the prothrombin time in human plasma. | 0.1 - 1 µM |

| aPTT Assay (EC2x) | Concentration required to double the activated partial thromboplastin time. | 1 - 10 µM |

Experimental Protocols for Target Engagement Studies

Detailed methodologies are crucial for the accurate assessment of target engagement. Below are generalized protocols for key in vitro assays.

Factor Xa Enzymatic Assay (Chromogenic)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against purified human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the test compound dilutions and a fixed concentration of purified human Factor Xa to the wells of a 96-well microplate.

-

Incubate the plate for a specified period (e.g., 15 minutes) at 37°C to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a chromogenic substrate for Factor Xa.

-

Incubate the plate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Prothrombin Time (PT) Assay

Objective: To assess the anticoagulant effect of a test compound in human plasma.

Materials:

-

Pooled normal human plasma

-

Thromboplastin reagent

-

Test compound (e.g., this compound)

-

Coagulometer

Procedure:

-

Prepare dilutions of the test compound in plasma.

-

Pre-warm the plasma samples containing the test compound to 37°C.

-

Add the thromboplastin reagent to initiate coagulation.

-

Measure the time to clot formation using a coagulometer.

-

Determine the concentration of the test compound required to double the baseline prothrombin time (EC2x).

Conclusion

The characterization of target engagement is a cornerstone in the development of direct Factor Xa inhibitors like this compound. Through a combination of enzymatic and plasma-based assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and anticoagulant activity. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating the target engagement of this important class of therapeutic agents.

References

Preliminary Investigation of GW813893: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

GW813893 is a potent, orally active, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. This document provides a preliminary technical overview of this compound, summarizing its mechanism of action, in vitro potency, and the preclinical and clinical investigations conducted to date. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anticoagulants. While key preclinical data on its antithrombotic efficacy has been published, comprehensive pharmacokinetic profiles and full clinical trial results remain largely in the public domain.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major cause of morbidity and mortality worldwide. The coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot, is a key target for antithrombotic therapies. Factor Xa (FXa) occupies a pivotal position in this cascade, serving as the converging point of the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin. Inhibition of FXa is therefore a highly attractive strategy for the prevention and treatment of thrombotic disorders.

This compound is a small molecule, active-site directed inhibitor of FXa developed by GlaxoSmithKline.[1] Its chemical designation is 2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide.[1] Preclinical studies have demonstrated its potential as an orally bioavailable antithrombotic agent. This whitepaper aims to consolidate the currently available technical information on this compound.

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by directly and selectively inhibiting the enzymatic activity of Factor Xa. By binding to the active site of FXa, this compound prevents the formation of the prothrombinase complex and the subsequent conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of coagulation and fibrin clot formation.

Caption: The Coagulation Cascade and the Site of Action of this compound.

Quantitative In Vitro Pharmacology

Preclinical studies have characterized the inhibitory potency and selectivity of this compound against Factor Xa and other related serine proteases. The available data are summarized in the table below.

| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Factor Xa | Reference |

| Factor Xa | 4.0 nM | - | [1] |

| Prothrombinase | 9.7 nM | ~2.4-fold | [1] |

| Other Enzymes | >90-fold selective | >90x | [1] |

| Table 1: In Vitro Inhibitory Activity of this compound. |

Preclinical In Vivo Studies

The antithrombotic efficacy and bleeding risk of this compound have been evaluated in various animal models of thrombosis. While specific pharmacokinetic parameters from these studies are not publicly available, the research indicates that the compound is orally active and demonstrates a dose-dependent antithrombotic effect.

Animal Models of Thrombosis

-

Rat Inferior Vena Cava (IVC) Stasis Model: This model assesses venous thrombosis.

-

Rat Carotid Artery Thrombosis Model: This model evaluates arterial thrombosis.

-

Rabbit Jugular Vein Thrombosis Model: This model provides further data on venous thrombosis in a different species.

In these models, oral administration of this compound resulted in a significant, dose-dependent reduction in thrombus formation.[1]

Bleeding Time Assessment

-

Rat Tail Transection Model: This model is used to evaluate the potential for increased bleeding.

At doses that produced significant antithrombotic effects, this compound did not cause a statistically significant increase in bleeding time in the rat tail transection model.[1]

Clinical Development

This compound has been investigated in a Phase IIa clinical trial for the prevention of VTE in patients undergoing total knee replacement (TKR) surgery.

| Clinical Trial Identifier | Phase | Indication | Status | Key Information |

| NCT00541320 | IIa | Prevention of Venous Thromboembolism (VTE) following Total Knee Replacement (TKR) | Completed | A dose-ranging study to assess the safety and efficacy of this compound. |

| Table 2: Clinical Trial Information for this compound. |

Note: The detailed results of the NCT00541320 trial, including efficacy data (rates of VTE at different doses) and a comprehensive safety profile (incidence of bleeding events and other adverse effects), are not publicly available.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating Factor Xa inhibitors, the following represents a plausible set of protocols.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To determine the in vitro potency of this compound in inhibiting human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of human Factor Xa to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki.

Caption: Workflow for a Factor Xa Chromogenic Inhibition Assay.

In Vivo Rat Model of Venous Thrombosis

Objective: To evaluate the in vivo antithrombotic efficacy of orally administered this compound.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer this compound or vehicle control orally via gavage at various doses.

-

At a predetermined time post-dosing (e.g., 1-2 hours), anesthetize the animals.

-

Perform a laparotomy to expose the inferior vena cava (IVC).

-

Ligate the IVC just below the renal veins to induce stasis.

-

Close the abdominal incision and allow the thrombus to form for a defined period (e.g., 2 hours).

-

Re-anesthetize the animals, isolate the ligated segment of the IVC, and excise the thrombus.

-

Blot the thrombus to remove excess blood and determine its wet weight.

-

Compare the thrombus weights between the this compound-treated groups and the vehicle control group.

Chemical Synthesis

A detailed, step-by-step chemical synthesis route for this compound is not publicly available. The IUPAC name, 2-(5-chlorothien-2-yl)-N-(1-(1-methyl-2-(morpholin-4-yl)-2-oxoethyl)-2-oxopyrrolidin-3-yl)ethenesulfonamide, suggests a multi-step synthesis involving the coupling of a substituted thienyl-ethenesulfonamide moiety with a substituted pyrrolidinone core.

Discussion and Future Directions

The preliminary data on this compound are promising, indicating that it is a potent and selective Factor Xa inhibitor with oral activity and a favorable preclinical profile of antithrombotic efficacy without a significant increase in bleeding risk. However, a comprehensive understanding of its therapeutic potential is hampered by the lack of publicly available data in several key areas:

-

Pharmacokinetics: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, metabolism, and excretion) in preclinical species and in humans are essential for dose selection and for understanding the drug's disposition.

-

Clinical Efficacy and Safety: The results of the Phase IIa clinical trial (NCT00541320) are critical for assessing the clinical utility of this compound. Data on the dose-response relationship for VTE prevention and the incidence and severity of bleeding and other adverse events are needed.

-

Drug-Drug Interactions: As with all anticoagulants, the potential for drug-drug interactions, particularly with inhibitors or inducers of cytochrome P450 enzymes, needs to be thoroughly investigated.

Further research and the public dissemination of existing data are necessary to fully elucidate the effects and therapeutic potential of this compound.

Conclusion

This compound is a promising Factor Xa inhibitor that has demonstrated significant antithrombotic potential in preclinical models. Its oral activity and selectivity make it an attractive candidate for the prevention and treatment of thromboembolic disorders. However, the lack of publicly available, in-depth pharmacokinetic and clinical data currently limits a full assessment of its place in the therapeutic landscape of anticoagulants.

References

Methodological & Application

GW813893 In Vitro Assay Protocols: A Guide for Researchers

Application Notes and Protocols for the Characterization of GW813893, a Direct Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of this compound, a potent and selective direct inhibitor of Coagulation Factor Xa (FXa). The following sections offer comprehensive methodologies for assessing the inhibitory activity of this compound and understanding its mechanism of action.

Quantitative Data Summary

The inhibitory potency of this compound against Factor Xa and the prothrombinase complex has been determined in enzymatic assays. The key quantitative metrics are summarized in the table below for easy reference and comparison.

| Target Enzyme | Parameter | Value (nM) |

| Factor Xa | Kᵢ | 4.0[1] |

| Prothrombinase | Kᵢ | 9.7[1] |

Experimental Protocols

This section outlines the detailed experimental procedures for determining the inhibitory activity of this compound against Factor Xa using a chromogenic substrate assay. This method is a reliable and widely used technique for evaluating direct FXa inhibitors.

Protocol 1: In Vitro Chromogenic Assay for Factor Xa Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against purified human Factor Xa.

Principle: This assay is based on the ability of Factor Xa to cleave a specific chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the activity of Factor Xa is diminished, leading to a reduced rate of color development. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials:

-

Enzyme: Purified Human Factor Xa

-

Inhibitor: this compound

-

Substrate: Chromogenic Factor Xa substrate (e.g., S-2222, Bz-Ile-Glu-Gly-Arg-pNA)

-

Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

-

Microplate: 96-well, flat-bottom, clear

-

Microplate Reader: Capable of reading absorbance at 405 nm

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).

-

Purified Human Factor Xa solution.

-

-

Mix gently and pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.

-

Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record the absorbance at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the concentration of this compound.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow for Chromogenic Factor Xa Inhibition Assay

Caption: Workflow for the in vitro chromogenic Factor Xa inhibition assay.

Diagram 2: Signaling Pathway of Factor Xa Inhibition

Caption: Inhibition of Factor Xa by this compound blocks coagulation and cellular signaling.

References

Application Notes and Protocols for GW813893 in In Vivo Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GW813893, a potent and selective orally active Factor Xa (FXa) inhibitor, in various preclinical in vivo models of thrombosis. The information compiled herein is based on established research and is intended to guide the design and execution of similar studies.

Introduction

This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin to thrombin.[1] By targeting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation, demonstrating significant antithrombotic potential.[1][2] Preclinical evaluation of this compound has been conducted in multiple well-established animal models of both venous and arterial thrombosis, as well as in bleeding time models to assess its hemostatic liability.[1][2]

Mechanism of Action: Factor Xa Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. This compound directly binds to the active site of FXa, preventing it from converting prothrombin to thrombin, thereby inhibiting the final common pathway of coagulation.

Quantitative Data Summary

The antithrombotic efficacy of this compound has been demonstrated to be dose-dependent across various models. The following table summarizes the key quantitative findings from preclinical studies.

| Model | Species | Administration Route | Key Efficacy/Safety Endpoint | Reference |

| Thrombosis Models | ||||

| Inferior Vena Cava (IVC) | Rat | Oral | ~90% suppression of thrombus formation correlated with ~70% inhibition of Factor X activity. | [2] |

| Carotid Artery Injury | Rat | Intravenous | Dose-dependent suppression of thrombosis. This compound was ~10-fold less potent than in the IVC model. | [2] |

| Jugular Vein Thrombosis | Rabbit | Intravenous | Dose-adjustment resulted in complete suppression of thrombus formation. | [2] |

| Bleeding Model | ||||

| Tail Transection | Rat | Oral | No significant prolongation of bleeding time or significant blood loss over the antithrombotic dose-range. A statistically significant prolongation was observed at 100 mg/kg. | [2] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the primary literature describing the evaluation of this compound and can be adapted for similar research purposes.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo thrombosis study.

Protocol 1: Rat Inferior Vena Cava (IVC) Thrombosis Model (Venous Thrombosis)

Objective: To evaluate the efficacy of this compound in a low-flow venous thrombosis model.

Materials:

-

Male Sprague-Dawley rats (350-400 g)

-

This compound formulated for oral administration (e.g., in 0.5% DMSO or 47.5% PEG 200/400)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

Suture material

Procedure:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats.

-

Drug Administration: Administer this compound orally 1 hour prior to the induction of thrombosis.[2]

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues.

-

Ligate the IVC just below the renal veins to induce stasis.

-

-

Thrombus Formation: Allow the thrombus to form over a predetermined period (e.g., 2 hours).

-

Thrombus Isolation and Measurement:

-

Re-anesthetize the animal and expose the IVC.

-

Isolate the segment of the IVC containing the thrombus.

-

Excise the thrombus, blot to remove excess blood, and determine the wet weight.

-

-

Data Analysis: Compare the thrombus weight in GW81389 दीन-treated animals to a vehicle-treated control group. Calculate the percentage inhibition of thrombus formation.

Protocol 2: Rat Carotid Artery Thrombosis Model (Arterial Thrombosis)

Objective: To assess the efficacy of this compound in an arterial thrombosis model initiated by vascular injury.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulated for intravenous infusion

-

Anesthetic

-

Surgical instruments

-

Saturated filter paper with ferric chloride

Procedure:

-

Animal Preparation: Anesthetize the rats.

-

Drug Administration: Initiate an intravenous infusion of this compound 15 minutes before the induction of thrombosis. The infusion typically consists of a 5-minute bolus followed by a maintenance infusion.[2]

-

Surgical Procedure:

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding nerves and tissues.

-

-

Thrombosis Induction:

-

Apply a piece of filter paper saturated with ferric chloride (e.g., 10%) to the adventitial surface of the carotid artery for a specified duration (e.g., 5 minutes) to induce endothelial injury.

-

-

Monitoring and Endpoint:

-

Monitor blood flow using a Doppler flow probe.

-

The primary endpoint can be the time to occlusion or the incidence of occlusion within a specific timeframe. Alternatively, the vessel segment can be harvested after a set period to determine thrombus weight.

-

-

Data Analysis: Compare the outcomes (time to occlusion, incidence of occlusion, or thrombus weight) in the this compound-treated group to the vehicle-treated control group.

Protocol 3: Rabbit Jugular Vein Thrombosis Model